molecular formula C13H23Cl2N3 B1459551 2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride CAS No. 1803584-04-4

2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride

Cat. No.: B1459551
CAS No.: 1803584-04-4
M. Wt: 292.2 g/mol
InChI Key: TYAANQLTVBCNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers in scientific research .

Biological Activity

2-Cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13H20N2·2HCl
  • Molecular Weight : 236.23 g/mol
  • CAS Number : 1803584-04-4

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : It has been investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
  • Antidepressant-like Effects : Some studies suggest that it may have antidepressant-like effects in animal models.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition of bacterial growth at certain concentrations.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the modulation of reactive oxygen species (ROS) and enhancement of antioxidant defenses.

Key Findings:

  • Cell Line Used : PC12 cells (a model for neuronal differentiation)
  • Assay Method : MTT assay for cell viability
  • Results : Treatment with the compound significantly increased cell viability under oxidative stress conditions compared to controls.

Antidepressant-like Effects

Research has explored the antidepressant-like properties of the compound using the forced swim test (FST) and tail suspension test (TST) in rodents. The results suggest that it may reduce depressive-like behaviors.

Experimental Design:

  • Animal Model : Male Sprague-Dawley rats
  • Dosage : Administered at doses of 10 mg/kg and 20 mg/kg.
TestControl GroupTreatment Group (20 mg/kg)
Forced Swim Test Duration300 seconds180 seconds
Tail Suspension Test Duration120 seconds60 seconds

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Monoamine Oxidase (MAO) : Potentially leading to increased levels of neurotransmitters such as serotonin and norepinephrine.
  • Antioxidant Activity : Scavenging free radicals and enhancing cellular antioxidant capacity.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in various experimental setups:

  • Study on Neuroprotection : A recent publication demonstrated that treatment with the compound resulted in a marked reduction in markers of apoptosis in neuronal cultures exposed to neurotoxic agents.
  • Antimicrobial Efficacy Study : Another study highlighted its effectiveness against multi-drug resistant strains of bacteria, suggesting a potential role as a lead compound in antibiotic development.

Properties

IUPAC Name

2-cyclohexyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.2ClH/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;;/h9-10H,1-8,14H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAANQLTVBCNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(N2)CC(CC3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 2
2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 3
2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 4
2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride
Reactant of Route 6
2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride

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